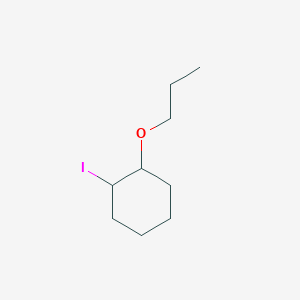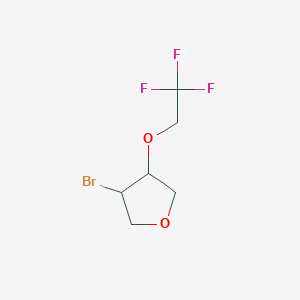
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide is a complex organic compound that features a thiazole ring, an aniline derivative, and a bromide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Aniline Derivative: The thiazole ring is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.
Introduction of the Prop-2-enylamino Group: The prop-2-enylamino group is introduced via a substitution reaction, where an appropriate amine reacts with the thiazole-aniline intermediate.
Formation of the Ethanamide Group: The ethanamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Bromide Addition: Finally, the bromide ion is introduced through a halogenation reaction, often using hydrobromic acid or another brominating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and aniline derivative can interact with active sites of enzymes, potentially inhibiting their activity. The prop-2-enylamino group may also play a role in binding to molecular targets, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-(Prop-2-ynylamino)-3,5-thiazolyl)phenyl)ethanamide: Similar structure but with a prop-2-ynyl group instead of prop-2-enyl.
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)acetamide: Similar structure but with an acetamide group instead of ethanamide.
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)propionamide: Similar structure but with a propionamide group instead of ethanamide.
Uniqueness
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromide ion also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H16BrN3OS |
|---|---|
Poids moléculaire |
354.27 g/mol |
Nom IUPAC |
N-[4-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide |
InChI |
InChI=1S/C14H15N3OS.BrH/c1-3-8-15-14-17-13(9-19-14)11-4-6-12(7-5-11)16-10(2)18;/h3-7,9H,1,8H2,2H3,(H,15,17)(H,16,18);1H |
Clé InChI |
UQFMZRCVNLRUGW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NCC=C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)






![1-Azaspiro[3.7]undecane](/img/structure/B13079360.png)




